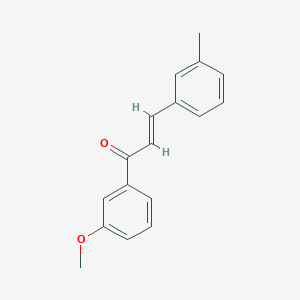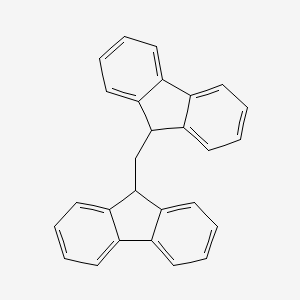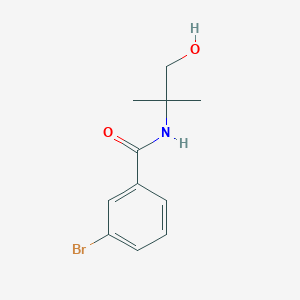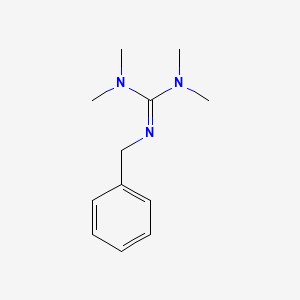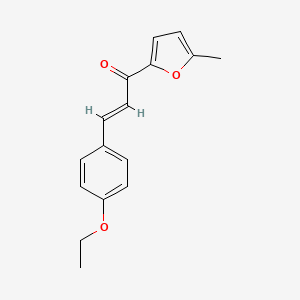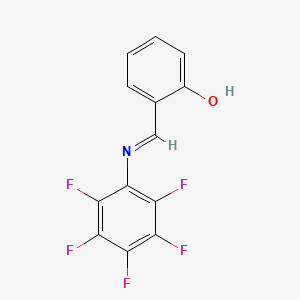
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline
Übersicht
Beschreibung
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline, also known as NSPF, is a fluoroaniline derivative with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 161-162°C and a boiling point of 135-140°C. It is soluble in water, methanol, and ethanol and insoluble in ether and benzene. NSPF has been extensively used in the synthesis of various organic compounds, as a reagent in organic reactions, and as an active ingredient in analytical and biochemical assays.
Wissenschaftliche Forschungsanwendungen
Detection and Sensing Applications
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline and its derivatives have been explored for their potential in detection and sensing applications. For instance, salicylidene Schiff bases (SASBs) have been utilized for the detection of nerve agents. A study by Liu et al. (2018) synthesized salicylidene Schiff bases with strong fluorescence, allowing for the detection of the nerve agent sarin mimic diethyl chlorophosphate with high sensitivity. The modified compound showed an emission intensity 3890 times greater than its unmodified counterpart, enabling rapid and selective detection of nerve agents in vapor form (Liu et al., 2018).
Magnetic and Optical Properties
The unique magnetic and optical properties of compounds derived from N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline have been a subject of interest. Alexandropoulos et al. (2013) reported the synthesis of Mn(III)4Dy(III)3 and Mn(III)4Dy(III)5 clusters using N-salicylidene-o-aminophenol, which exhibited slow magnetization relaxation, indicative of single-molecule magnet behavior (Alexandropoulos et al., 2013).
Photochromism and Thermochromism Studies
The photochromic and thermochromic properties of N-salicylidene derivatives have been extensively studied. Safin et al. (2013) synthesized and characterized a series of N,N′,N′′-tris(salicylidene)triamines, which displayed thermochromic properties. One of the compounds uniquely exhibited photochromism upon irradiation, demonstrating a two-step back thermal relaxation, highlighting its potential for applications in optical memories (Safin & Garcia, 2013).
Theoretical and Computational Studies
Theoretical studies, such as those by Wojciechowski (2013), have explored the electronic and vibrational properties of pentafluoroaniline derivatives. These studies provide insights into the interaction of fluorine with aromatic rings, contributing to a deeper understanding of the electronic and geometric properties of such compounds (Wojciechowski, 2013).
Eigenschaften
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-5,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPGQXNHFDFFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





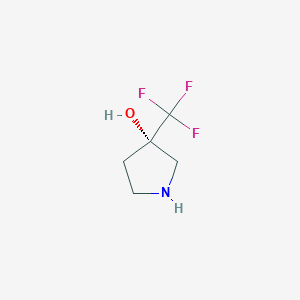

![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)


